1-Isocyanato-3-methoxy-2-methylbenzene

Organic Synthesis Process Chemistry Isocyanate Manufacturing

1-Isocyanato-3-methoxy-2-methylbenzene is an aromatic isocyanate building block (CAS 324008-66-4; molecular weight 163.17 g/mol) characterized by a benzene ring bearing isocyanate (-N=C=O), methoxy (-OCH₃), and methyl (-CH₃) groups in a 1,3,2 substitution pattern. This electron-rich substitution pattern confers distinct reactivity parameters compared to other aryl isocyanates.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B8591536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-3-methoxy-2-methylbenzene
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1OC)N=C=O
InChIInChI=1S/C9H9NO2/c1-7-8(10-6-11)4-3-5-9(7)12-2/h3-5H,1-2H3
InChIKeyOOSXXMRVOYQUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isocyanato-3-methoxy-2-methylbenzene: Technical Specifications and Procurement Overview


1-Isocyanato-3-methoxy-2-methylbenzene is an aromatic isocyanate building block (CAS 324008-66-4; molecular weight 163.17 g/mol) characterized by a benzene ring bearing isocyanate (-N=C=O), methoxy (-OCH₃), and methyl (-CH₃) groups in a 1,3,2 substitution pattern [1]. This electron-rich substitution pattern confers distinct reactivity parameters compared to other aryl isocyanates. The compound is primarily utilized as a synthetic intermediate in polyurethane chemistry and specialized organic synthesis, with procurement considerations centered on substitution pattern purity, synthetic yield optimization, and availability from validated supply chains .

Aryl isocyanate building block for polyurethane and carbamate synthesis workflows
Electron-rich 1,3,2 substitution pattern supports moderated electrophilicity for controlled reaction profiles
Reported high synthetic yield under optimized conditions informs cost-sensitive procurement planning

Why Generic Substitution of 1-Isocyanato-3-methoxy-2-methylbenzene is Not Feasible


Generic substitution of 1-isocyanato-3-methoxy-2-methylbenzene is not feasible due to significant variability in synthetic accessibility and substitution pattern-dependent reactivity. The specific 1,3,2 substitution pattern yields a high 95.3% synthetic yield under optimized conditions, a performance not guaranteed with isomers or other aryl isocyanates . Furthermore, the Hammett σ values of methoxy (-0.27) and methyl (-0.17) substituents directly dictate the electrophilicity of the isocyanate group, influencing reaction rates and product stability in polyurethane and carbamate formation [1]. Thus, any change in substitution alters these critical performance metrics.

Substitution pattern mismatch
Different positional isomers alter Hammett σ values and electrophilicity, shifting reaction rates and polymer network properties.
Synthetic yield variability
Generic aryl isocyanates may not reproduce the reported high yield; process re-optimization is required for other substitution patterns.
Physical property divergence
Density and boiling point can differ significantly among isomers, impacting purification, handling, and formulation consistency.

Quantitative Evidence Guide for Procuring 1-Isocyanato-3-methoxy-2-methylbenzene


Synthetic Yield Comparison: 1-Isocyanato-3-methoxy-2-methylbenzene vs. 3-Methyl-2-methoxymethyl-1-isocyanatobenzene

The synthetic yield for 1-isocyanato-3-methoxy-2-methylbenzene is 95.3% under optimized reflux conditions . This is directly comparable to the 97.4% yield reported for a closely related compound, 3-methyl-2-methoxymethyl-1-isocyanatobenzene, under similar patented conditions [1]. While both yields are high, the 2.1% difference, combined with the simpler substrate for 1-isocyanato-3-methoxy-2-methylbenzene, may offer a cost advantage in large-scale procurement.

Synthetic yield
Cross-study comparable
95.3% target yield
vs 97.4% comparator
Supports cost-analysis review in procurement
2.1% absolute difference; conditions differ between studies
Organic Synthesis Process Chemistry Isocyanate Manufacturing

Reactivity Modulation: Substituent Effects on Electrophilicity of Aryl Isocyanates

The reactivity of aryl isocyanates is governed by the electronic nature of ring substituents, as described by the Hammett equation. The presence of both methoxy and methyl groups, which are electron-donating, is known to significantly decrease the reactivity of the isocyanate group towards nucleophiles like water compared to unsubstituted phenyl isocyanate [1]. This class-level inference suggests that 1-isocyanato-3-methoxy-2-methylbenzene will exhibit a slower, more controlled reaction profile, which can be advantageous for achieving uniform polymer networks [2].

Reactivity modulation
Class-level inference
Electron-donating substituents decrease electrophilicity vs unsubstituted phenyl isocyanate
May support controlled reaction profile interpretation
Qualitative inference; not numerically quantified in cited source
Polyurethane Chemistry Reaction Kinetics Hammett Equation

Physical Property Differentiation: Density and Boiling Point of Positional Isomers

Positional isomerism directly impacts physical properties. While data for 1-isocyanato-3-methoxy-2-methylbenzene is often lacking, its close analog, 4-methoxy-2-methylphenyl isocyanate (1-isocyanato-4-methoxy-2-methylbenzene), exhibits a reported density of 1.121 g/mL at 25°C and a boiling point of 76°C at 1 mmHg . Such differences are critical for purification, handling, and formulation processes. The unique substitution pattern of the target compound will result in distinct, non-interchangeable physical characteristics.

Isomer physical properties
Cross-study comparable
Target data unavailable
4-methoxy-2-methyl analog: d=1.121 g/mL, bp=76°C (1 mmHg)
Isomer-specific properties require independent verification
Positional isomerism makes direct substitution impossible without re-validation
Material Science Physical Chemistry Isomer Identification

Optimal Research and Industrial Applications for 1-Isocyanato-3-methoxy-2-methylbenzene


High-Yield Synthesis of Specialized Polyurethane Precursors

The 95.3% synthetic yield demonstrated for 1-isocyanato-3-methoxy-2-methylbenzene under straightforward reflux conditions makes it an economically attractive building block for synthesizing novel polyurethane precursors. This high yield ensures efficient use of raw materials and reduces purification burden, which is a key consideration for procurement in research and pilot-scale production.

Kinetic Control in Polymer Network Formation

The electron-donating methoxy and methyl substituents are known to decrease isocyanate reactivity towards nucleophiles, as supported by class-level Hammett and surface-science studies [1]. This inherent property makes 1-isocyanato-3-methoxy-2-methylbenzene a superior choice for applications requiring slower, more controlled cure rates, such as in the formation of highly uniform polyurethane coatings or complex, void-free cast elastomers.

Isomer-Specific Structure-Activity Relationship (SAR) Studies

Given the significant differences in physical properties (e.g., density, boiling point) even among closely related isomers like 4-methoxy-2-methylphenyl isocyanate , 1-isocyanato-3-methoxy-2-methylbenzene serves as a critical, non-substitutable component in SAR investigations. Procurement of this specific isomer is essential for researchers exploring the impact of precise substitution patterns on the properties of final polymeric or small-molecule products.

Application
Selection Property
Validation Focus
Polyurethane precursor synthesis research
Reported high-yield synthetic route
Yield optimization and purity review
Polymer network formation studies
Controlled electrophilicity from electron-donating substituents
Cure rate and network uniformity assessment
Substitution pattern SAR investigations
Isomer-specific physical property profile
Density, boiling point, and processing compatibility
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